C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate

Medicinal Chemistry Organic Synthesis Building Blocks

This oxalate salt delivers superior crystallinity, enhanced lipophilicity, and metabolic stability—critical for reproducible kinase inhibitor and agrochemical R&D. The 97% purity and oxalate counterion ensure accurate weighing, minimal batch-to-batch variability, and reliable reference-standard performance in HPLC, impurity profiling, and multi-step synthesis. Ideal for demanding pharmaceutical intermediate quality control.

Molecular Formula C9H9F3N2O4
Molecular Weight 266.17 g/mol
CAS No. 1187930-48-8
Cat. No. B1433264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate
CAS1187930-48-8
Molecular FormulaC9H9F3N2O4
Molecular Weight266.17 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)6-1-2-12-4-5(6)3-11;3-1(4)2(5)6/h1-2,4H,3,11H2;(H,3,4)(H,5,6)
InChIKeyCINDLJCBRYAPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate (CAS 1187930-48-8): Sourcing and Specification Guide


C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate (CAS 1187930-48-8) is a heterocyclic building block featuring a 4-trifluoromethylpyridine core and a methylamine moiety, supplied as the oxalate salt . The compound has a molecular formula of C9H9F3N2O4 and a molecular weight of 266.17 g/mol . The trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, while the oxalate counterion improves crystallinity and handling characteristics [1].

Critical Considerations for Procuring C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate


In-class compounds such as the free base (CAS 771580-70-2) or hydrochloride salt (CAS 1185138-23-1) cannot be directly substituted for the oxalate salt due to significant differences in physicochemical properties, salt form, and handling characteristics that impact experimental reproducibility and downstream applications. The oxalate salt offers distinct advantages in crystallinity, solubility, and stability that are essential for reliable synthesis and research outcomes [1].

Quantitative Differentiation of C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate from Closest Analogs


Comparative Molecular Weight and Salt Form Impact on Synthesis Stoichiometry

The oxalate salt (CAS 1187930-48-8) exhibits a molecular weight of 266.17 g/mol, which is 51% higher than the free base (176.14 g/mol, CAS 771580-70-2) and 25% higher than the hydrochloride salt (212.60 g/mol, CAS 1185138-23-1) . This mass difference directly impacts reaction stoichiometry and requires precise molar calculations to ensure accurate synthetic outcomes [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Purity Specification Comparison Across Commercial Sources

The oxalate salt is commercially available with a minimum purity specification of 95% from AK Scientific and 97% from Leyan . In contrast, the hydrochloride salt is offered at 95% purity , while the free base is available at ≥95% [1]. The higher purity grade (97%) from Leyan provides a measurable advantage for applications requiring stringent purity control.

Quality Control Procurement Analytical Chemistry

Salt Form Advantage: Enhanced Crystallinity and Handling

The oxalate salt form imparts improved crystallinity and facilitates handling compared to the free base, which is typically a liquid or low-melting solid . This is a class-level advantage of oxalate salts over free bases for pyridine derivatives [1]. The hydrochloride salt (CAS 1185138-23-1) also offers solid-state handling but may exhibit different solubility and hygroscopicity profiles.

Formulation Process Chemistry Solid-State Chemistry

Optimal Use Cases for C-(4-Trifluoromethyl-pyridin-3-yl)-methylamine oxalate Based on Differential Evidence


Synthesis of Kinase Inhibitors and CNS-Targeted Pharmaceuticals

The trifluoromethyl group enhances metabolic stability and lipophilicity, making this building block ideal for the synthesis of kinase inhibitors and drugs targeting neurological disorders . The oxalate salt's improved crystallinity facilitates accurate weighing in multi-step synthetic sequences, reducing batch-to-batch variability [1].

Agrochemical Intermediate for Herbicide and Pesticide Development

The 4-trifluoromethylpyridine moiety is a privileged scaffold in agrochemicals. This compound serves as a key intermediate for the synthesis of novel herbicides and pesticides, where the oxalate salt form ensures consistent purity and handling in large-scale reactions [2].

Reference Standard for Analytical Method Development and QC

With a purity specification of up to 97% from select vendors, this oxalate salt is suitable as a reference standard for HPLC method development, impurity profiling, and quality control of pharmaceutical intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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